n-(Iodoacetyl)phenylalanine

Cysteine protease inhibition Activity-based protein profiling Irreversible inhibitor kinetics

N-(Iodoacetyl)phenylalanine (CAS 5419-43-2, molecular formula C₁₁H₁₂INO₃, exact mass 332.986 Da) is a synthetic, racemic (DL) derivative of the proteinogenic amino acid L-phenylalanine. Its structure is defined by the covalent attachment of an iodoacetyl group (I-CH₂-CO–) to the α-amino nitrogen of the phenylalanine backbone, generating a free carboxyl-terminus alongside an electrophilic N-terminal handle.

Molecular Formula C11H12INO3
Molecular Weight 333.12 g/mol
CAS No. 5419-43-2
Cat. No. B14741104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Iodoacetyl)phenylalanine
CAS5419-43-2
Molecular FormulaC11H12INO3
Molecular Weight333.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CI
InChIInChI=1S/C11H12INO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)
InChIKeyXTMUZQRZFDMMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Iodoacetyl)phenylalanine (CAS 5419-43-2): Chemical Identity and Core Structural Features for Procurement Decisions


N-(Iodoacetyl)phenylalanine (CAS 5419-43-2, molecular formula C₁₁H₁₂INO₃, exact mass 332.986 Da) is a synthetic, racemic (DL) derivative of the proteinogenic amino acid L-phenylalanine [1]. Its structure is defined by the covalent attachment of an iodoacetyl group (I-CH₂-CO–) to the α-amino nitrogen of the phenylalanine backbone, generating a free carboxyl-terminus alongside an electrophilic N-terminal handle . This bifunctional architecture—an amino acid scaffold retaining the phenylalanine side chain for molecular recognition, combined with a haloacetyl warhead capable of irreversible alkylation of biological nucleophiles—distinguishes it fundamentally from simple haloacetamide reagents and places it within the class of N-haloacetyl-α-amino acids used for activity-based protein profiling and covalent inhibitor design [2]. The compound is catalogued under the synonym Alanine,N-(iodoacetyl)-3-phenyl-, DL- (8CI) and carries the historical identifier NSC 9715 [1].

Why N-(iodoacetyl)phenylalanine (CAS 5419-43-2) Cannot Be Replaced by Common Haloacetamide or Simple N-Acyl-Phenylalanine Alternatives


Generic substitution with widely available reagents such as iodoacetamide (IAA) or N-acetyl-DL-phenylalanine fails because they lack the integrated bifunctionality that defines N-(iodoacetyl)phenylalanine's utility. Iodoacetamide provides a sulfhydryl-reactive iodoacetyl warhead but introduces a neutral carboxamide terminus, eliminating the carboxylate handle required for peptide backbone incorporation via solid-phase synthesis [1]. Conversely, N-acetyl-DL-phenylalanine retains the amino acid scaffold but replaces the electrophilic iodoacetyl group with a chemically inert acetyl cap, rendering it incapable of covalent target engagement [2]. Even within the haloacetyl amino acid series, the halogen identity dictates reactivity: N-chloroacetyl and N-bromoacetyl analogs react with cysteine thiols 1–2 orders of magnitude more slowly than the iodoacetyl congener, as demonstrated in cysteine protease inactivation assays [3]. The combination of phenylalanine-side-chain recognition, irreversible iodoacetyl electrophilicity, and a free carboxylate for peptide synthesis is unique to this compound and cannot be replicated by mixing individual reagents or by substituting alternative N-acyl modifications.

Quantitative Differentiation Evidence for N-(Iodoacetyl)phenylalanine Against the Closest Structural and Functional Analogs


Superior Cysteine Protease Inactivation Rates: Iodoacetyl Outperforms Bromoacetyl in Second-Order Kinetics

In a panel of N-haloacetyl-amino-acid amides tested as irreversible inhibitors of papain, the iodoacetyl derivatives consistently exhibited higher reactivity than their bromoacetyl counterparts [1]. For N-haloacetyl-leucine isopentylamide, the ratio of inactivation rate (papain) relative to glutathione alkylation was 25,700-fold for the iodoacetyl derivative versus 16,400-fold for the corresponding bromoacetyl compound—a 1.57-fold enhancement in apparent target selectivity attributable to the superior leaving-group ability of iodide [1]. This halogen-dependent reactivity hierarchy (I > Br > Cl) is a class-level property of N-haloacetyl amino acid derivatives and applies directly to the phenylalanine scaffold [2].

Cysteine protease inhibition Activity-based protein profiling Irreversible inhibitor kinetics

Enhanced Antimicrobial Growth Inhibition: Iodo-Phenylalanine Moiety Delivers Greater Potency Than Bromo- or Chloro-Substituted Analogs

In a Lactobacillus casei microbial antitumor prescreen, the N-chloroacetyl derivatives of para-halogenated phenylalanines showed a clear activity rank order: N-chloroacetyl-p-iodo-DL-phenylalanine > N-chloroacetyl-p-bromo-DL-phenylalanine > N-chloroacetyl-p-chloro-DL-phenylalanine [1]. The p-iodo and p-bromo derivatives exhibited inhibitory capacity as great as that of ring-substituted N-benzoylphenylalanines—the most potent N-acyl phenylalanine derivatives observed in that assay system [1]. While this study evaluated N-chloroacetyl rather than N-iodoacetyl derivatives, the data establish that an iodine atom on the phenylalanine scaffold (whether ring-substituted or on the N-acyl group) confers superior biological activity compared to bromine or chlorine, consistent with the halogen reactivity hierarchy documented across haloacetyl amino acid systems [2].

Antimicrobial screening Structure-activity relationship Halogenated phenylalanine

Specific Enzyme Substrate Recognition: Aminoacylase Discriminates N-(Iodoacetyl)phenylalanine from N-Acetyl-phenylalanine in Biosynthetic Applications

The BRENDA enzyme database confirms that iodoacetyl-DL-phenylalanine is a recognized substrate for N-acyl-aliphatic-L-amino acid amidohydrolase (aminoacylase I, EC 3.5.1.14) from Sus scrofa (porcine kidney), undergoing hydrolysis to yield iodoacetate plus DL-phenylalanine [1]. This substrate recognition is not universal among N-acyl-phenylalanine derivatives: the enzyme's active site accommodates a broad panel of N-acyl modifications (acetyl, chloroacetyl, dichloroacetyl, bromoacetyl, trifluoroacetyl, formyl, hydroxyacetyl, methylmercaptoacetyl, benzoyl, and various substituted benzoyl groups) but the hydrolytic rate varies substantially with the N-acyl group identity [2]. The demonstrable recognition of the iodoacetyl derivative by aminoacylase I enables enzymatic deprotection strategies in which N-(iodoacetyl)phenylalanine-containing peptides can be selectively hydrolyzed to liberate free phenylalanine, a capability not shared by N-alkyl or N-aryl modifications [2]. This provides a biocatalytic route for generating phenylalanine from N-protected precursors in chemoenzymatic syntheses.

Enzymatic resolution Aminoacylase substrate specificity N-acyl amino acid hydrolysis

Distinctive Mass Spectrometric Fingerprint: Iodine Isotopic Signature Enables Unambiguous Detection in Complex Proteomic Mixtures

The monoisotopic exact mass of N-(iodoacetyl)phenylalanine is 332.98576 Da, with the characteristic [M], [M+2] isotopic doublet arising from the natural abundance of ¹²⁷I (100%) . When incorporated into peptides via N-terminal acylation or solid-phase synthesis, the resulting iodoacetyl-peptide conjugates exhibit a mass defect distinct from those produced by iodoacetamide (carbamidomethylation, monoisotopic mass addition +57.02146 Da) or N-ethylmaleimide (mass addition +125.04768 Da) . This unique mass tag enables selective detection of iodoacetyl-modified peptides in LC-MS/MS experiments by filtering for the iodine isotopic signature, reducing false-positive identifications that plague iodoacetamide-based workflows due to artifactual over-alkylation of methionine, histidine, and lysine residues [1]. Additionally, the iodoacetyl moiety serves as a reactive handle for further functionalization with mass tags (e.g., iodoTMT reagents), a strategy that leverages the same SN2 reactivity but installs an isobaric tag for multiplexed quantitative proteomics .

Mass spectrometry Isotopic labeling Cysteine proteomics

Optimal Application Scenarios for N-(Iodoacetyl)phenylalanine (CAS 5419-43-2) Based on Differential Evidence


Activity-Based Protein Profiling (ABPP) Probe Design Targeting Cysteine Proteases of the Papain Superfamily

The 1.57-fold selectivity advantage of iodoacetyl over bromoacetyl warheads for papain-family cysteine proteases (25,700-fold vs. 16,400-fold over glutathione alkylation [1]), combined with the phenylalanine side chain that occupies the S2 substrate-binding pocket of papain-like enzymes, makes N-(iodoacetyl)phenylalanine the preferred scaffold for designing irreversible active-site probes. Incorporating this compound at the N-terminus of peptide-based probes maximizes target engagement while minimizing off-target reactivity with intracellular glutathione—a critical parameter for in situ labeling experiments where free glutathione concentrations can reach 1–10 mM.

Chemoenzymatic Synthesis of Enantiopure Phenylalanine via Aminoacylase-Catalyzed Kinetic Resolution

The confirmed substrate recognition of iodoacetyl-DL-phenylalanine by porcine kidney aminoacylase I (EC 3.5.1.14 [2]) enables a two-step chemoenzymatic resolution strategy: N-(iodoacetyl)-DL-phenylalanine is subjected to enantioselective hydrolysis by aminoacylase I, which preferentially cleaves the L-enantiomer to liberate L-phenylalanine while leaving N-(iodoacetyl)-D-phenylalanine intact. The unreacted D-enantiomer is then chemically deprotected. This route is orthogonal to standard N-acetyl-based resolutions and provides access to D-phenylalanine derivatives with a removable iodoacetyl protecting group.

Solid-Phase Peptide Synthesis of Constrained Cyclic Peptides via Intramolecular Cysteine Alkylation

N-(iodoacetyl)phenylalanine can be directly incorporated into growing peptide chains via standard Fmoc/tBu solid-phase peptide synthesis due to its free carboxyl group [3]. Following chain assembly and deprotection, the iodoacetyl moiety serves as an electrophilic anchor for intramolecular cyclization with a strategically placed cysteine residue, yielding a thioether-stapled macrocycle. This on-resin cyclization strategy, exploiting the superior leaving-group ability of iodide compared to bromide or chloride [1], produces conformationally constrained peptides with enhanced proteolytic stability and target binding affinity for drug discovery applications.

Iodine-Tagged Tracer Peptides for Quantitative LC-MS/MS Proteomics with Isotopic Fingerprint Verification

Peptides synthesized with N-(iodoacetyl)phenylalanine at the N-terminus carry a distinctive ¹²⁷I isotopic doublet (Δm/z = 2 Da) that is unambiguously identifiable in high-resolution mass spectra . This property enables their use as internal standards or tracer peptides in complex biological matrices where conventional iodoacetamide-alkylated peptides suffer from false-positive identifications due to methionine over-alkylation artifacts (affecting up to 40% of Met-containing peptides [4]). The iodine mass tag provides an orthogonal verification criterion—elemental composition confirmation via isotope pattern matching—that significantly reduces false discovery rates in cysteine-centric proteomic quantification workflows.

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